molecular formula C11H12BrNO4 B13815600 Methyl 3-(3-bromophenyl)-4-nitrobutanoate CAS No. 372944-86-0

Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Cat. No.: B13815600
CAS No.: 372944-86-0
M. Wt: 302.12 g/mol
InChI Key: FMUKDEUMOKZMJG-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-4-nitrobutanoate is a useful research compound. Its molecular formula is C11H12BrNO4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-bromophenyl)-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-17-11(14)6-9(7-13(15)16)8-3-2-4-10(12)5-8/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUKDEUMOKZMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450618
Record name METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372944-86-0
Record name METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3-bromophenyl)-4-nitrobutanoate (CAS: 372944-86-0) is a specialized chiral building block utilized primarily in the synthesis of


-aminobutyric acid (GABA) analogs. Structurally, it represents a "masked" amino acid, where the nitro group serves as a latent amine and the methyl ester as a protected carboxylic acid. This compound is a critical intermediate for accessing 3-aryl-GABA derivatives (analogs of Baclofen and Phenibut), enabling Structure-Activity Relationship (SAR) studies that probe the steric and electronic tolerance of the GABA-B receptor binding pocket.

Chemical Structure and Properties[1][2][3][4]

Molecular Profile

The molecule features a butanoate backbone substituted at the


-position (C3) with a 3-bromophenyl ring and at the 

-position (C4) with a nitro group.[1] The presence of the bromine atom at the meta position of the phenyl ring introduces distinct lipophilic and electronic properties compared to the para-chloro substitution found in Baclofen.
PropertyData
IUPAC Name This compound
CAS Number 372944-86-0
Molecular Formula

Molecular Weight 302.12 g/mol
Exact Mass 301.00 g/mol
SMILES COC(=O)CC(C1=CC=CC(Br)=C1)C[O-]
Stereochemistry Contains one chiral center at C3 (exists as R and S enantiomers)
Physical State Typically a viscous oil or low-melting solid (purity dependent)
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the key functional zones of the molecule.

ChemicalStructure Figure 1: Functional Group Architecture of this compound Core Butanoate Backbone (C1-C4 Chain) Ester Methyl Ester (C1-O-Me) Core->Ester C1 Terminus Nitro Nitro Group (C4-NO2) Core->Nitro C4 Terminus Aryl 3-Bromophenyl (Attached at C3) Core->Aryl C3 Substitution (Chiral Center)

Synthetic Pathway: The Michael Addition

The most authoritative route to this scaffold is the conjugate Michael addition of nitromethane to an


-unsaturated ester (cinnamate derivative). This method is preferred for its atom economy and the ability to control stereochemistry using chiral catalysts.
Reaction Mechanism
  • Deprotonation: A base (e.g., DBU, TMG) deprotonates nitromethane (

    
    ) to generate the nitronate anion.
    
  • Conjugate Addition: The nitronate attacks the

    
    -carbon of methyl 3-(3-bromophenyl)acrylate.
    
  • Protonation: The resulting enolate is protonated to yield the final nitroester.

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic Route via Conjugate Addition Start Methyl 3-(3-bromophenyl)acrylate (Alpha,Beta-Unsaturated Ester) Reaction Michael Addition (Solvent: MeOH or THF, 0-25°C) Start->Reaction Reagent Nitromethane (CH3NO2) + Base (DBU/TMG) Reagent->Reaction Product This compound (Target Molecule) Reaction->Product Yield: ~70-90%

Experimental Protocol (Standardized)

Note: This protocol is a generalized adaptation based on standard nitro-Michael additions found in literature for GABA precursors.

  • Preparation: In a round-bottom flask, dissolve Methyl 3-(3-bromophenyl)acrylate (1.0 eq) in nitromethane (5–10 eq). Nitromethane often acts as both reagent and solvent.

  • Catalysis: Cool the solution to 0°C. Add 1,1,3,3-Tetramethylguanidine (TMG) (0.1–0.2 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the acrylate.

  • Workup: Evaporate excess nitromethane under reduced pressure. Dilute the residue with Ethyl Acetate and wash with 1N HCl (to remove base), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Downstream Utility: Accessing GABA Analogs[3][6][7]

The primary value of this compound lies in its conversion to 3-(3-bromophenyl)-4-aminobutanoic acid (a bromo-analog of Phenibut/Baclofen). This transformation requires the reduction of the nitro group to an amine, followed by hydrolysis of the ester.

Reduction Strategies
  • Hydrogenation (Raney Ni): Effective but can sometimes debrominate the aromatic ring if conditions are too harsh.

  • 
     / 
    
    
    
    :
    A milder, chemoselective method that reduces the nitro group to the amine, often resulting in spontaneous cyclization to the lactam (pyrrolidinone).
Transformation Pathway

Downstream Figure 3: Conversion to Pharmacologically Active GABA Analogs NitroEster Nitroester (Starting Material) Reduction Reduction (H2/Raney Ni) NitroEster->Reduction Lactam Lactam Intermediate (4-(3-bromophenyl)pyrrolidin-2-one) Reduction->Lactam Cyclization Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Lactam->Hydrolysis Final 3-(3-bromophenyl)-GABA (Amino Acid Salt) Hydrolysis->Final

Analytical Characterization Guide

Researchers verifying the identity of this compound should look for the following spectroscopic signatures:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • Aryl Region: Multiplet at

      
       7.1–7.5 ppm (4H) corresponding to the 3-bromophenyl ring.
      
    • Nitro-Methylene (

      
      ):  Two multiplets (diastereotopic protons) around 
      
      
      
      4.6–4.8 ppm.
    • Methine (

      
      -Ar):  Quintet-like multiplet at 
      
      
      
      3.9–4.1 ppm.
    • Ester Methyl (

      
      ):  Singlet at 
      
      
      
      3.65 ppm.
    • Alpha-Methylene (

      
      ):  Multiplet at 
      
      
      
      2.7–2.9 ppm.
  • IR Spectroscopy:

    • Strong absorption at 1735 cm

      
        (Ester C=O).
      
    • Strong absorptions at 1550 cm

      
        and 1370 cm
      
      
      
      (Nitro N-O stretch).

References

  • Aromsyn Co., Ltd. (n.d.). This compound Product Data. Retrieved from

  • National Center for Biotechnology Information. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[2] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related Nitro-esters. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(3-Bromophenyl)propionic acid derivatives. Retrieved from

  • ResearchGate. (2025). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from

Sources

Literature review of nitrobutanoate esters in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrobutanoate esters—specifically ethyl 4-nitrobutyrate and its 3-substituted derivatives—represent a high-value class of synthons in modern pharmaceutical chemistry. Their utility stems from the "chameleon" nature of the nitro group: it acts as a powerful electron-withdrawing group (EWG) to facilitate carbon-carbon bond formation (Michael addition) and subsequently serves as a masked nitrogen source or a latent carbonyl equivalent (Nef reaction).

This guide dissects the synthesis, mechanistic pathways, and pharmaceutical applications of nitrobutanoate esters, with a specific focus on their role as precursors for


-lactams (pyrrolidones)  and GABA analogs  (e.g., Baclofen).

Part 1: Structural Utility & Mechanistic Foundations

The strategic value of nitrobutanoate esters lies in their bifunctionality. They possess an electrophilic ester terminus and a nucleophilic nitro-stabilized carbon (after deprotonation) or a reducible nitro terminus.

The "Nitro" Advantage
  • Activation: The nitro group (

    
     for nitromethane) acidifies 
    
    
    
    -protons, allowing for mild alkylation or acylation.
  • Chemo-differentiation: Unlike dicarbonyls, the nitro group differentiates the two ends of the molecule, preventing chemoselectivity issues during reduction.

  • Lactamization: Upon reduction to an amine, the intramolecular cyclization with the ester is entropically favored to form 5-membered lactams (pyrrolidones).

Core Synthesis: The Michael Addition

The primary route to 4-nitrobutanoates is the Michael addition of nitromethane to acrylate esters. This reaction is atom-economical and scalable.[1]

Mechanistic Pathway

The reaction proceeds via the generation of a nitronate anion, which performs a conjugate addition to the


-carbon of the acrylate.

MichaelAddition Nitromethane Nitromethane (Nucleophile) Nitronate Nitronate Anion (Intermediate) Nitromethane->Nitronate Deprotonation Base Base (DBU/TMG) Base->Nitronate Adduct Nitronate Adduct Nitronate->Adduct Conjugate Addition Acrylate Ethyl Acrylate (Electrophile) Acrylate->Adduct Product Ethyl 4-nitrobutyrate Adduct->Product Protonation

Figure 1: Mechanistic pathway for the base-promoted synthesis of ethyl 4-nitrobutyrate.

Part 2: Pharmaceutical Applications & Case Studies

Case Study 1: Synthesis of Baclofen (GABA Analog)

Baclofen (


-(4-chlorophenyl)-GABA) is a muscle relaxant used to treat spasticity. Its synthesis illustrates the power of substituted nitrobutanoates.[2]
  • Precursor: 4-Chlorocinnamate ester.

  • Reagent: Nitromethane.[3][4][5]

  • Intermediate: Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate.

  • Transformation: The nitro group is reduced to an amine, followed by hydrolysis of the ester.

Case Study 2: Pyrrolidone Scaffolds (Rolipram Precursors)

Pyrrolidones are ubiquitous in nootropics (e.g., Piracetam) and PDE4 inhibitors (e.g., Rolipram). The "Reductive Cyclization" of nitrobutanoates is the industry-standard method for accessing these rings.

BaclofenRoute Aldehyde 4-Chlorobenzaldehyde Cinnamate 4-Chlorocinnamate Aldehyde->Cinnamate Wittig/Horner-Wadsworth-Emmons NitroEster 3-(4-Cl-Ph)-4-Nitrobutanoate Cinnamate->NitroEster Michael Addn (Nitromethane) AminoEster Amino Ester (Transient) NitroEster->AminoEster H2 / Raney Ni Lactam Pyrrolidone Intermediate AminoEster->Lactam Cyclization (-EtOH) Baclofen Baclofen (Final API) Lactam->Baclofen Hydrolysis (HCl)

Figure 2: Synthetic route to Baclofen via a nitrobutanoate intermediate.

Part 3: Advanced Asymmetric Methodologies

In modern drug discovery, enantiopurity is non-negotiable. The Michael addition of nitroalkanes to acrylates has been revolutionized by organocatalysis .

Organocatalytic Approaches

Using chiral bifunctional catalysts (e.g., Thioureas, Squaramides) allows for the creation of chiral centers at the


-position (relevant for Baclofen analogs).
Catalyst ClassMechanismTypical ee%Reference
Cinchona Alkaloids H-bonding (Thiourea moiety) activates nitro; Quinuclidine activates nucleophile.90-96%[1]
Squaramides Dual H-bonding donor; highly rigid transition state.>98%[2]
Diphenylprolinol Enamine activation (for aldehyde acceptors) or H-bonding.95-99%[3]

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Nitrobutyrate (Michael Addition)

This protocol utilizes DBU as a base, suitable for scale-up.

Reagents:

  • Ethyl Acrylate (1.0 equiv)

  • Nitromethane (5.0 equiv) - Excess used as solvent/reactant to prevent polymerization.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)[3]

Procedure:

  • Setup: Charge a round-bottom flask with Nitromethane. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add DBU. The solution may turn slightly yellow.

  • Controlled Feed: Add Ethyl Acrylate dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization of the acrylate.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[6]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation (bp ~105°C at 5 mmHg) or column chromatography.
    
Protocol B: Reductive Cyclization to 2-Pyrrolidone

Self-validating step: Disappearance of the nitro peak in IR (~1550 cm-1) and appearance of amide carbonyl (~1690 cm-1).

Reagents:

  • Ethyl 4-nitrobutyrate (1.0 equiv)

  • Raney Nickel (10 wt% loading) or Pd/C (10%)

  • Ethanol (Solvent)[7][8][9]

  • Hydrogen gas (50 psi)

Procedure:

  • Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.

  • Loading: Dissolve nitro ester in Ethanol. Transfer to a hydrogenation autoclave (Parr reactor).

  • Catalyst: Add the catalyst slurry carefully.

  • Hydrogenation: Pressurize to 50 psi

    
    . Shake/Stir at 60°C for 6-12 hours.
    
    • Note: Elevated temperature promotes the in situ cyclization of the intermediate amino ester.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Isolation: Concentrate the filtrate. The product, 2-pyrrolidone, is often pure enough for downstream use or can be recrystallized/distilled.

References

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. National Institutes of Health (NIH). Available at: [Link]

  • Chiral Bifunctional Squaramide Catalyzed Asymmetric Michael Addition. ResearchGate. Available at: [Link]

  • Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. MDPI Molecules. Available at: [Link]

Sources

Technical Guide: Methyl 3-(3-bromophenyl)-4-nitrobutanoate as a Precursor for Phenibut Analogs

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Precursors

Executive Summary

This technical guide details the utility of Methyl 3-(3-bromophenyl)-4-nitrobutanoate as a critical divergent intermediate in the synthesis of 3-bromo-phenibut (4-amino-3-(3-bromophenyl)butyric acid). While Phenibut (unsubstituted) and Baclofen (4-chloro substituted) are well-characterized GABA-B agonists, the 3-bromo analog represents a distinct chemical space for Structure-Activity Relationship (SAR) exploration.

The core challenge in synthesizing this analog lies in the chemoselective reduction of the nitro group without compromising the aryl-bromide bond (hydrodehalogenation). This guide presents a validated, self-consistent protocol utilizing a Nickel Boride (


)  reduction system generated in situ, offering superior chemoselectivity over standard catalytic hydrogenation (

).

Chemical Architecture & SAR Context

The target molecule belongs to the "gabapentinoid" and GABA-analog class.[1] The pharmacological efficacy of these molecules relies on the spatial orientation of the phenyl ring relative to the amino-acid backbone.

Structure-Activity Relationship (SAR) Logic
  • Phenibut (H): Moderate affinity for

    
     subunit of VDCCs and GABA-B receptors.
    
  • Baclofen (4-Cl): High affinity GABA-B agonist. The 4-position halogen provides lipophilicity and metabolic stability.

  • 3-Bromo Analog (Target): The 3-position (meta) substitution introduces steric bulk and distinct electronic withdrawal ($ \sigma_m = 0.39 $ for Br vs $ \sigma_p = 0.23 $ for Cl). This alters the rotational entropy of the phenyl ring, potentially modifying receptor binding pocket affinity.

Precursor Utility

This compound serves as a "masked" amino acid. The nitro group functions as a latent amine, while the ester protects the carboxylic acid, allowing for purification before the final deprotection.

Retrosynthetic Analysis

The synthesis is designed around a Michael Addition followed by a Chemoselective Reduction .

Retrosynthesis Target Target: 3-Bromo-Phenibut (HCl Salt) Precursor Precursor: This compound Precursor->Target 1. Reduction (Ni2B) 2. Hydrolysis (HCl) StartMat1 Methyl 3-bromocinnamate StartMat1->Precursor Michael Addition (DBU Catalyst) StartMat2 Nitromethane StartMat2->Precursor

Figure 1: Retrosynthetic disconnection showing the Michael addition strategy.

Experimental Protocols

Step A: Michael Addition (Synthesis of the Precursor)

Objective: Install the carbon backbone and the nitro-functionality. Reaction Type: 1,4-Conjugate Addition.

  • Reagents: Methyl 3-bromocinnamate (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq).

  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    
    ).

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Methyl 3-bromocinnamate in 20 mL of Nitromethane (acting as both reagent and co-solvent).

  • Catalysis: Cool to 0°C. Add DBU (10 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Kinetics: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting cinnamate spot (

    
    ) should disappear, replaced by the nitro-ester (
    
    
    
    ).
  • Workup: Dilute with

    
    , wash with 1N HCl (to remove DBU), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Expert Insight: Using DBU in stoichiometric amounts rather than catalytic amounts often drives this reversible reaction to completion faster for electron-deficient cinnamates.

Step B: Chemoselective Reduction (The Critical Step)

Objective: Reduce


 to 

without cleaving the

bond. Method: Sodium Borohydride / Nickel Chloride (

).[2][3]

Why not Pd/C? Catalytic hydrogenation with Palladium often causes hydrogenolysis , stripping the bromine atom (


), yielding unsubstituted Phenibut. The 

species generated in situ is highly selective for nitro groups over aryl halides.

Protocol:

  • Preparation: Dissolve the nitro-ester precursor (5 mmol) and

    
     (1.0 eq, 5 mmol) in Methanol (30 mL). The solution will be green.
    
  • Reduction: Cool to 0°C. Add

    
     (15 mmol, 3.0 eq) portion-wise.
    
    • Observation: The solution will turn black immediately (formation of Nickel Boride) with vigorous gas evolution (

      
      ).
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Carefully add saturated

    
     solution to quench excess borohydride.
    
  • Isolation: Filter the black precipitate through Celite. Extract the filtrate with DCM (

    
    ).
    
  • Intermediate: The product at this stage is the Lactam (4-(3-bromophenyl)pyrrolidin-2-one) due to spontaneous cyclization of the amino-ester.

ReductionWorkflow Step1 Nitro-Ester + NiCl2 (Green Solution) Step2 Add NaBH4 @ 0°C (Black Precipitate Ni2B formed) Step1->Step2 Activation Step3 H2 Evolution + Nitro Reduction Step2->Step3 Reduction Step4 Spontaneous Cyclization to Lactam Intermediate Step3->Step4 Intramolecular Amidation

Figure 2: Chemoselective reduction workflow utilizing in situ Nickel Boride.

Step C: Hydrolysis to Final Amino Acid

Objective: Open the lactam ring to yield the free amino acid salt.

Protocol:

  • Suspend the lactam intermediate in 6M HCl (15 mL).

  • Reflux (100°C) for 4–6 hours.

  • Concentrate in vacuo to dryness.

  • Recrystallization: Dissolve the residue in minimal hot isopropanol and add acetone/ether to induce crystallization.

  • Product: 4-amino-3-(3-bromophenyl)butyric acid hydrochloride.

Analytical Validation

To ensure the integrity of the synthesis, compare spectral data against these predicted parameters.

ParameterPrecursor (Nitro-Ester)Final Product (HCl Salt)
Appearance Pale yellow oil/solidWhite crystalline solid
IR (cm⁻¹) 1735 (Ester C=O), 1550 (

)
1710 (Acid C=O), 3000+ (

)
¹H NMR (Diagnostic)

3.65 (

)
No OMe peak
¹H NMR (Chiral Center)

4.1 (m,

)

3.4-3.6 (m,

)
Mass Spec (M+H) Expected: ~302/304 (Br isotope)Expected: ~258/260 (Br isotope)

Self-Validating Checkpoint: If the Mass Spec shows a dominant peak at ~180 m/z (Phenibut mass), the reduction step failed chemoselectivity (bromine was lost). If the bromine isotope pattern (1:1 ratio of M and M+2) is preserved, the


 method was successful.

Safety & Scalability

Hydrogen Evolution

The reaction of


 with Methanol and 

generates Hydrogen gas rapidly.
  • Scale-up Risk: On scales >10g, this exotherm and gas evolution can be runaway.

  • Mitigation: Use an ice bath and add

    
     as a solution in NaOH (stabilized) or pellets very slowly. Ensure high-efficiency condensers and nitrogen sweep.
    
Nickel Toxicity

Nickel salts are known sensitizers and potential carcinogens.

  • Waste: All "black precipitate" (Nickel Boride) residues must be quenched (often pyrophoric when dry) and disposed of as heavy metal waste. Do not dry the filter cake completely on the funnel.

References

  • Chemoselective Reduction of Nitroarenes: Zeynizadeh, B., et al. (2015). "NaBH4/NiCl2[3][4][5][6]•6H2O: A green synthetic method for fast and convenient reduction of nitroarenes in water."[5] ResearchGate.[4][5]

  • Michael Addition Protocols: Ballini, R., et al. (2009). "Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles." Société Chimique de Tunisie.[7]

  • Phenibut Analog Synthesis: Liu, H., et al. (2017).[8] "An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives." Journal of Materials Science and Chemical Engineering.

  • Nickel Boride Utility: Khurana, J. M., et al. (2014). "Reduction of nitroarenes... using NaBH4/NiCl2."[2][3][4][5][6] Asian Journal of Chemistry.

Sources

CAS number and safety data sheet (SDS) for Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Methyl 3-(3-bromophenyl)-4-nitrobutanoate is a specialized pharmaceutical intermediate belonging to the class of


-nitro esters . It serves as a critical scaffold in the synthesis of 3-substituted GABA (

-aminobutyric acid) analogs. Specifically, it is the direct precursor to 3-bromo-phenibut (4-amino-3-(3-bromophenyl)butanoic acid), a halogenated derivative of the anxiolytic compound Phenibut.

This guide outlines the chemical specifications, safety protocols (SDS), and synthetic methodologies required for the handling and processing of this compound in a research setting.

Chemical Identification Table
ParameterSpecification
Chemical Name This compound
CAS Number 372944-86-0
Molecular Formula

Molecular Weight 302.12 g/mol
SMILES COC(=O)CC(C1=CC=CC(Br)=C1)C=O
InChIKey Predicted based on structure: [Insert Key if generated, else omit]
Appearance Pale yellow to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Part 2: Safety Data Sheet (SDS) Framework

Notice: As a research intermediate, comprehensive toxicological data (LD50) may not be fully established. The following safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitro-aliphatic esters and aryl halides. Treat as a hazardous substance.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)Description
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Precautionary Measures (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3]

    • P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection/face protection.

    • P264: Wash hands and exposed skin thoroughly after handling.[1][3]

  • Response:

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

Handling & Storage Protocol
  • Storage Conditions: Store at 2–8°C (Refrigerator) under an inert atmosphere (Argon/Nitrogen). The nitro group can be sensitive to thermal degradation over time; the ester is susceptible to hydrolysis if exposed to moisture.

  • Incompatibilities: Strong bases (can induce retro-Michael reaction or hydrolysis), strong reducing agents (will reduce nitro group), and strong oxidizers.

Part 3: Technical Synthesis & Application Profile

The primary utility of CAS 372944-86-0 is its conversion into biologically active GABA analogs. The synthesis generally follows a Michael Addition pathway.

Synthesis Workflow (Michael Addition)

The compound is synthesized by the conjugate addition of nitromethane to methyl 3-bromocinnamate . This reaction establishes the carbon skeleton and the critical chiral center (racemic unless chiral catalysts are used).

Reaction Scheme:

  • Substrate: Methyl 3-(3-bromophenyl)acrylate

  • Reagent: Nitromethane (

    
    )
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetramethylguanidine (TMG).

  • Conditions: Reflux in Nitromethane or THF at 60°C.

Downstream Processing (Reduction)

To access the pharmacological target (3-bromo-phenibut), the nitro group must be reduced to a primary amine.

  • Method A (Catalytic Hydrogenation):

    
     (50 psi), Raney Nickel or Pd/C. Note: Care must be taken to avoid dehalogenation (loss of Bromine) when using Pd/C.
    
  • Method B (Chemical Reduction):

    
     or 
    
    
    
    .
Visualization of Synthesis Logic

SynthesisPathway cluster_safety Critical Control Points Precursor Methyl 3-bromocinnamate (Starting Material) Intermediate This compound (CAS 372944-86-0) Precursor->Intermediate Michael Addition (C-C Bond Formation) Reagent Nitromethane (+ Base Catalyst) Reagent->Intermediate Reduction Reduction Step (Raney Ni / H2) Intermediate->Reduction Nitro Reduction FinalProduct 3-Bromo-Phenibut (Target API) Reduction->FinalProduct Hydrolysis

Figure 1: Synthetic pathway from cinnamate precursor to final GABA analog, highlighting CAS 372944-86-0 as the pivotal intermediate.

Part 4: Analytical Characterization

To validate the identity of CAS 372944-86-0, researchers should look for the following spectral signatures.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
7.30 – 7.50 Multiplet4HAromatic (Ar-H)Characteristic 3-bromo substitution pattern.
4.60 – 4.80 Multiplet2H

Diastereotopic protons adjacent to the nitro group (deshielded).
3.90 – 4.05 Quintet/Multiplet1H

Benzylic methine proton; central chiral center.
3.65 Singlet3H

Methyl ester singlet.
2.70 – 2.90 Multiplet2H

Alpha-methylene protons adjacent to the ester.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI

  • Molecular Ion: Expected

    
    
    
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) will result in a characteristic 1:1 doublet for the molecular ion peak (M and M+2).

Part 5: Experimental Protocol (Michael Addition)

Objective: Synthesis of this compound on a 10 mmol scale.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl 3-(3-bromophenyl)acrylate (2.41 g, 10 mmol) and Nitromethane (10 mL, solvent/reagent excess).

  • Catalysis: Add DBU (0.15 mL, 1.0 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (cinnamate) is UV active and less polar than the product.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with 1N HCl (2 x 20 mL) to remove DBU.

    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous

      
      .[5]
      
  • Purification: Concentrate under reduced pressure. The crude oil is typically purified via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the target nitro ester.

Part 6: References

  • PubChem. (n.d.).[6] Compound Summary: Methyl 3-methyl-4-nitrobutanoate (Analogous Structure for Safety Classification). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Hydrolysis of methyl ester in 3-(3-bromophenyl)-4-nitrobutanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the hydrolysis of methyl esters in 3-(3-bromophenyl)-4-nitrobutanoate derivatives. This transformation is a critical intermediate step in the synthesis of 3-substituted GABA analogs (e.g., derivatives of Baclofen or Phenibut).

Application Note: Hydrolysis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Abstract & Scope

This guide provides validated protocols for the chemoselective hydrolysis of this compound to its corresponding carboxylic acid, 3-(3-bromophenyl)-4-nitrobutanoic acid. This scaffold is a vital precursor for 3-aryl-GABA analogs. The primary challenge in this transformation is preserving the base-sensitive nitro group (susceptible to nitronate formation and retro-Michael addition) and the aryl bromide (susceptible to debromination under harsh reducing conditions).

We present three distinct methodologies:

  • Lithium Hydroxide (LiOH) Hydrolysis: The preferred, mild method for high-yield synthesis.

  • Acidic Hydrolysis (HCl): A robust alternative for base-sensitive substrates.

  • Enzymatic Kinetic Resolution: For enantioselective isolation of the (R)- or (S)-isomer.

Mechanistic Insight & Chemical Strategy

The substrate contains two acidic sites: the


-protons adjacent to the ester and the 

-protons adjacent to the nitro group. Successful hydrolysis requires conditions that cleave the ester bond without triggering the Retro-Michael reaction or the Nef reaction .
  • Base Sensitivity (Retro-Michael Risk): Strong bases (e.g., alkoxides, hot NaOH) can deprotonate the carbon

    
     to the nitro group (pKa ~10), potentially reversing the Michael addition that formed the scaffold.
    
    • Mitigation: Use LiOH (a milder base) at controlled temperatures (0°C to 25°C).

  • Acid Stability: The nitro group is generally stable to aqueous acid. However, harsh reflux can degrade the aryl bromide or cause decarboxylation if the temperature is uncontrolled.

    • Mitigation: Monitor temperature strictly during acid hydrolysis.

Reaction Pathway Diagram

ReactionPathway Figure 1: Mechanistic pathway and risk of retro-Michael degradation during hydrolysis. Substrate Methyl 3-(3-bromophenyl) -4-nitrobutanoate Intermediate_Base Tetrahedral Intermediate Substrate->Intermediate_Base LiOH / H2O (Nucleophilic Acyl Substitution) Nitronate Nitronate Species (Side Product Risk) Substrate->Nitronate Strong Base / Heat (Deprotonation at C4) Product 3-(3-bromophenyl) -4-nitrobutanoic acid Intermediate_Base->Product Acidification (HCl) Nitronate->Substrate Retro-Michael (Degradation)

Experimental Protocols

Protocol A: Mild Basic Hydrolysis (LiOH) – Recommended

Best for: Standard synthesis, high yield, preserving the nitro group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 – 2.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • Quench: 1M HCl

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.3 mmol) of the methyl ester in 15 mL of THF. Cool the solution to 0°C using an ice bath.

  • Base Addition: Dissolve LiOH·H₂O (210 mg, 5.0 mmol) in 5 mL of distilled water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

    • Note: Slow addition prevents localized heating and suppresses retro-Michael side reactions [1].

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature (25°C). Monitor by TLC (Hexane/EtOAc 7:3). The ester spot (R_f ~0.6) should disappear, replaced by the baseline acid spot.

  • Workup:

    • Evaporate the THF under reduced pressure (keep bath < 35°C).

    • Dilute the remaining aqueous residue with 10 mL water and wash with diethyl ether (2 x 10 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 1M HCl. The product usually precipitates as a white/off-white solid or oil.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Yield Expectation: 85–95% Data Validation: ¹H NMR should show the disappearance of the methyl singlet (~3.6 ppm) and the retention of the nitro-methylene protons (~4.6-4.8 ppm).

Protocol B: Acidic Hydrolysis (HCl)

Best for: Substrates sensitive to any base; avoiding nitronate formation.

Reagents:

  • Substrate (1.0 equiv)

  • 6M Hydrochloric Acid (HCl)[1]

  • Solvent: 1,4-Dioxane (optional solubilizer)

Procedure:

  • Setup: Suspend 1.0 g of the ester in 20 mL of 6M HCl. If solubility is poor, add 5-10 mL of 1,4-dioxane.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Caution: Do not exceed 4 hours to prevent degradation of the nitro group [3].

  • Monitoring: Monitor by TLC.

  • Workup: Cool to room temperature. Dilute with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry over MgSO₄ and concentrate. Recrystallization from Hexane/EtOAc may be required if the product is colored (darkening indicates minor degradation).

Yield Expectation: 70–80%

Protocol C: Enzymatic Kinetic Resolution

Best for: Obtaining enantiomerically enriched (R)- or (S)-acids.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (immobilized or free) or Lipase (e.g., Candida antarctica Lipase B).
    
  • Buffer: Phosphate buffer (0.1 M, pH 7.0–7.5).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Procedure:

  • Emulsion: Suspend the racemic methyl ester (1.0 g) in 50 mL of phosphate buffer (pH 7.2). Add 2 mL of acetone to aid dispersion.

  • Initiation: Add

    
    -Chymotrypsin (100 mg). Stir vigorously at 25°C.
    
  • Monitoring: The enzyme typically hydrolyzes the (S)-ester faster than the (R)-ester [2]. Monitor the pH; maintain pH 7.2 by automatic addition of 0.1M NaOH (pH-stat method).

  • Termination: Stop the reaction at ~45-50% conversion (indicated by NaOH consumption).

  • Separation:

    • Extract the unreacted (R)-ester with diethyl ether at pH 7.5.

    • Acidify the aqueous phase to pH 2 and extract the (S)-acid with Ethyl Acetate.

Yield Expectation: ~40-45% for each enantiomer (Theoretical max 50%). ee: >90% (highly dependent on enzyme source).

Comparative Data Summary

ParameterProtocol A (LiOH)Protocol B (HCl)Protocol C (Enzymatic)
Reaction Time 1 - 3 Hours2 - 4 Hours12 - 24 Hours
Temperature 0°C -> 25°C100°C (Reflux)25°C - 30°C
Yield High (85-95%)Moderate (70-80%)Low (Kinetic Resolution)
Risk Profile Retro-Michael (Low risk if cold)Thermal degradationIncomplete conversion
Selectivity ChemoselectiveChemoselectiveEnantioselective

Quality Control & Troubleshooting

Analytical Checkpoints:

  • ¹H NMR (CDCl₃):

    • Product: Look for the disappearance of the methyl ester singlet at

      
       3.60-3.70 ppm.
      
    • Nitro Group Integrity: Ensure the multiplet for

      
       remains at 
      
      
      
      4.60-4.80 ppm. If these peaks shift upfield or disappear, the nitro group may have degraded (Nef reaction).
    • Aromatic Region: Verify the integration of 4 aromatic protons. Loss of integration suggests debromination (rare in hydrolysis) or polymerization.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield / Complex Mixture Retro-Michael reaction due to high pH or temperature.Use Protocol A. Keep T < 5°C during LiOH addition. Reduce equivalents of base to 1.1.
Dark/Black Crude Product Thermal decomposition of nitro group (Protocol B).Switch to Protocol A. If using Protocol B, reduce reflux time and exclude light.
Incomplete Hydrolysis Poor solubility of ester in aqueous media.Increase THF ratio in Protocol A. Add a phase transfer catalyst (TBAB) in Protocol B.
Emulsion during Extraction Amphiphilic nature of the nitro-acid.Saturate the aqueous phase with NaCl (brine) before extraction. Use 5% MeOH in DCM for extraction.

References

  • Thieme Connect. "Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug." Synthesis, 2017.[2][3] Link

  • Organic Chemistry Portal. "Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut." Synthesis, 2015.[4] Link

  • Brieflands. "Synthesis of Baclofen; an Alternative Approach." Iranian Journal of Pharmaceutical Research, 2002. Link

  • PubChem. "Methyl 3-methyl-4-nitrobutanoate (Compound Summary)." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Minimizing polymerization byproducts during nitro-Michael addition reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center entry. It is designed to troubleshoot and prevent the specific failure mode of polymerization in nitro-Michael addition reactions.[1]

Topic: Minimizing Polymerization & Oligomerization Byproducts Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Matrix: Is Polymerization Your Problem?

Before altering your protocol, confirm that polymerization is the root cause of your failure. Nitroalkenes are potent Michael acceptors, but they are also prone to anionic polymerization initiated by the very bases used to catalyze the reaction.

SymptomObservationTechnical Diagnosis
The "Crash" Reaction mixture solidifies into a gel or gummy sludge within minutes.Runaway Anionic Polymerization. The base concentration was too high, or the solvent was too polar, stabilizing the propagating chain end.
The "Streak" TLC shows a streak from the baseline to the solvent front, obscuring the product spot.Oligomerization. Short-chain oligomers (dimers/trimers) of the nitroalkene are forming alongside the product.
The "Stall" Starting material (nitroalkene) disappears, but product yield is low (<40%). No distinct byproduct spots."Invisible" Polymerization. High molecular weight polymers may not elute on TLC or GC/MS, leading to mass balance gaps.
The "Double" A distinct byproduct spot appears with exactly 2x the mass of the donor + 1x acceptor.Bis-Addition. (Common with nitromethane). The product acted as a nucleophile for a second addition.

The Mechanics of Failure: The "Bifurcation Point"

To solve the problem, you must understand the competition at the molecular level. The reaction succeeds or fails at the Nitronate Intermediate stage.

The Competition
  • Pathway A (Desired): The intermediate nitronate grabs a proton (from the catalyst or donor) to form the Michael Adduct.

  • Pathway B (Failure): The intermediate nitronate attacks another molecule of nitroalkene, initiating an anionic polymer chain.

Visualization: The Kinetic Fork

The following diagram illustrates the critical decision point for the nitronate intermediate.

Michael_vs_Polymer Start Reagents (Nitroalkene + Donor) Inter Nitronate Intermediate Start->Inter Nucleophilic Attack Base Catalyst (Base) Base->Inter Activation Product Michael Adduct (Desired) Inter->Product FAST Protonation (k_H) Dimer Dimer Anion Inter->Dimer SLOW Propagation (k_p) Proton Proton Source (H-Donor) Proton->Product Olefin Excess Nitroalkene Olefin->Dimer Attacks Electrophile Polymer Polymer/Oligomer (Sludge) Dimer->Polymer Chain Growth

Caption: The "Kinetic Fork." Success depends on the rate of protonation (


) exceeding the rate of propagation (

).

Protocol Optimization: The "Anti-Polymer" Workflow

Do not rely on standard literature protocols if you are observing polymerization. Adopt this Self-Validating System .

Core Principle: "Starve the Beast"

Since the polymerization rate depends on the concentration of the nitroalkene (second order or higher), you must keep the instantaneous concentration of the nitroalkene low relative to the donor.

Step-by-Step Optimized Protocol

1. Reagent Preparation (The "Clean" Start)

  • Purify the Nitroalkene: Commercial nitroalkenes often contain polymer seeds or acidic impurities. Recrystallize from ethanol or pass through a short plug of silica gel immediately before use.

  • Dry Solvents: Water can sometimes act as a non-selective proton source, but in base catalysis, wet solvents often clump the base, creating "hotspots" of high basicity that trigger polymerization. Use anhydrous THF or Toluene.

2. The "Inverse Addition" Technique Instead of mixing everything at once, use this setup to favor Pathway A:

  • Flask A: Contains the Nucleophile (Donor) (1.5 – 2.0 equiv) + Catalyst .

  • Syringe Pump: Contains the Nitroalkene (Acceptor) (1.0 equiv) dissolved in solvent.

  • Action: Add the nitroalkene slowly over 1–2 hours at low temperature (0°C to -20°C).

    • Why: This ensures that every nitronate molecule formed is surrounded by a sea of protonated nucleophiles, statistically favoring protonation over polymerization.

3. Catalyst Selection (The pKa Match) Avoid "over-kill" bases.

  • Bad Choice: NaH, KOH, or strong alkoxides (unless using specific acidic additives). These generate "naked" anions that are too aggressive.

  • Good Choice: Tertiary amines (TEA, DIPEA) or Bifunctional Organocatalysts (Thioureas, Squaramides).

    • Why: Bifunctional catalysts activate the nitroalkene via H-bonding (lowering the LUMO) while simultaneously guiding the proton back to the intermediate, effectively coupling the addition and protonation steps.

4. The Acidic Co-Catalyst (The "Brake") If using a simple amine base, add 10-20 mol% of a weak acid (e.g., Benzoic acid or Phenol).

  • Mechanism:[2][3][4][5][6][7][8] This buffers the reaction, preventing pH spikes that trigger anionic polymerization, and provides a readily available proton source for the nitronate intermediate.

Frequently Asked Questions (FAQs)

Q: I am using a thiourea catalyst (Takemoto type), but I still see oligomers. Why? A: Check your concentration. Organocatalytic reactions are often run at high concentrations (1.0 M) to increase rates. However, for highly reactive nitroalkenes (like


-nitrostyrene), this concentration promotes intermolecular chain growth.
  • Fix: Dilute to 0.1 M or 0.2 M. The rate of the bimolecular Michael addition (desired) drops linearly, but the rate of polymerization (often higher order) drops exponentially.

Q: Can I use radical inhibitors like BHT or Hydroquinone? A: generally, No. Nitroalkene polymerization in this context is usually anionic , not radical. Radical inhibitors (BHT) are effective for storage stability (preventing spontaneous radical polymerization) but are useless against the base-mediated anionic mechanism occurring in your flask. You need proton sources , not radical scavengers.

Q: My reaction works for nitrostyrene but gels with nitroethylene. Why? A: Nitroethylene is the most reactive and unstable nitroalkene due to lack of steric hindrance. It polymerizes almost instantly with base.

  • Fix: Do not generate nitroethylene in situ if possible. If you must use it, generate it from 2-nitroethanol via dehydration in the presence of the nucleophile and a mild base, so it is trapped immediately upon formation.

Q: How do I remove the polymer during workup? A: Nitroalkene polymers are often insoluble in alcohols but soluble in DCM/THF.

  • Workup: Precipitate the crude mixture in cold methanol or ethanol. The polymer will often crash out as a gum/solid, while your monomeric Michael adduct remains in solution. Filter, then concentrate.

References

  • Ballini, R., et al. "Nitroalkanes and Procurements of Complex Synthesis." Chemical Reviews, 2005.

    • Context: Comprehensive review covering the reactivity of nitroalkanes and the suppression of side reactions.
  • Okino, T., Hoashi, Y., & Takemoto, Y. "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea."[9] Journal of the American Chemical Society, 2005.[9]

    • Context: Seminal paper on bifunctional catalysis, demonstrating how simultaneous activation and proton
  • Sarkar, D., et al. "A Novel Recyclable Organocatalytic System for the Highly Asymmetric Michael Addition of Aldehydes to Nitroolefins in Water."[9] Synthesis, 2011.[9]

    • Context: Discusses solvent effects and conditions that favor clean addition over polymeriz
  • BenchChem Technical Support. "Michael Addition Reactions with Nitroalkenes." BenchChem Knowledge Base, 2025.

    • Context: General troubleshooting for nitroalkene handling and inhibitor usage.

For further assistance, please contact the Process Chemistry Division with your specific substrate structures and solvent conditions.

Sources

Optimizing solvent selection for recrystallization of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and purification scientists. It addresses the specific physicochemical challenges of recrystallizing Methyl 3-(3-bromophenyl)-4-nitrobutanoate , a likely Michael adduct used as a precursor for GABA analogs (e.g., Baclofen derivatives).

Case ID: REC-392-NITRO Status: Active Support Level: Senior Application Scientist Topic: Solvent Selection & Process Optimization

Diagnostic & Triage: Understanding Your Substrate

Before selecting a solvent, you must characterize the crude material. This molecule contains three distinct functional regions that dictate its solubility profile:

  • Lipophilic Domain: The 3-bromophenyl ring (non-polar, aromatic).[1]

  • Polar Domain: The nitro group (

    
    ) and methyl ester (moderately polar, H-bond acceptors).
    
  • Flexible Linker: The butanoate chain (rotational freedom, lowering melting point).

Common Failure Mode: Users frequently report "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs because the compound's melting point is likely low (


) and impurities from the Michael addition (e.g., polymeric byproducts or unreacted cinnamate) depress the melting point further [1, 2].
Initial Purity Check (Mandatory)
  • If Crude Purity < 85% (by HPLC/NMR): Recrystallization will likely fail. Perform a rough silica plug filtration (eluting with 10% EtOAc/Hexane) to remove tarry baselines before attempting crystallization.

  • If Crude Purity > 85%: Proceed to solvent screening.

Solvent System Selection Protocol

Do not rely on a single solvent unless your material is highly crystalline. For this nitro-ester, a Binary Solvent System is the industry standard.

Solvent Screening Matrix

Test 50 mg of solid in 0.5 mL of solvent.

Solvent ClassSolvent CandidateSolubility at RTSolubility at BoilSuitability
Non-Polar Hexane / HeptaneInsolubleInsolubleAnti-Solvent
Polar Aprotic Ethyl Acetate (EtOAc)SolubleSolubleGood Solvent
Polar Protic Ethanol (EtOH)Partially SolubleSolublePrimary Candidate
Chlorinated DCM / ChloroformVery SolubleVery SolubleAvoid (Too strong)
Aromatic TolueneSolubleSolubleAlternative
Recommended Systems

System A (Standard): Ethanol / Water

  • Mechanism:[2][3][4] The high dielectric constant of water forces the hydrophobic bromophenyl group to aggregate.

  • Pros: Eco-friendly, steep solubility curve.

  • Cons: High risk of oiling out if water is added too fast.

System B (High Performance): Ethyl Acetate / Heptane

  • Mechanism:[2][3][4] Classical polarity gradient.

  • Pros: Heptane washes away non-polar starting materials (cinnamates).

  • Cons: Flammability; requires careful temperature control.

Step-by-Step Optimization Workflow

The following workflow uses System A (EtOH/Water) but is adaptable to System B.

Phase 1: Dissolution[5]
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol dropwise while heating to reflux (

    
    ).
    
  • Crucial: Add only enough solvent to dissolve the solid plus a 10% excess .

    • Why? Nitro compounds often hold solvent tenaciously. The excess prevents premature precipitation during filtration.

Phase 2: Nucleation & Anti-Solvent Addition
  • Maintain the solution at reflux.

  • Add hot Water (or Heptane for System B) dropwise until a faint, persistent turbidity (cloudiness) appears.[3]

  • Add one drop of the good solvent (Ethanol) to clear the solution.

  • Seeding (The "Oiling Out" Preventer):

    • Remove from heat.[5][6][7]

    • When the temperature drops to

      
      , add a tiny seed crystal of pure product.
      
    • No seed available? Scratch the inner glass wall with a glass rod to create micro-abrasions that serve as nucleation sites [3].

Phase 3: Controlled Cooling
  • Allow the flask to cool to Room Temperature (RT) on a wood block or cork ring (insulation prevents thermal shock).

  • Do not disturb the flask. Agitation promotes oiling out.

  • Once at RT, move to a fridge (

    
    ) for 2 hours, then a freezer (
    
    
    
    ) if necessary.

Troubleshooting Guide: "It's an Oil, Not a Crystal"

This is the most frequent ticket we receive for nitro-esters.

The "Oiling Out" Rescue Protocol

Symptom: As the solution cools, distinct liquid droplets form at the bottom instead of crystals.[4][5] Cause: The solution hit the "miscibility gap" (liquid-liquid separation) before hitting the solubility curve (crystallization) [4].

Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (1-2 mL) of the Good Solvent (Ethanol/EtOAc). This shifts the composition away from the miscibility gap.

  • Seed immediately at a higher temperature (just below the boiling point).

  • Slow down cooling: Wrap the flask in aluminum foil or place it in a beaker of warm water to increase the thermal mass.

Visualizing the Decision Logic

The following diagram maps the decision process for rescuing a failed crystallization.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Check Solubility (EtOAc or EtOH) Start->SolubilityCheck DissolvesRT Dissolves at RT? SolubilityCheck->DissolvesRT Yes Yes DissolvesRT->Yes Too Soluble No No DissolvesRT->No Ideal HeatToReflux Heat to Reflux AddAntiSolvent Add Anti-Solvent (Heptane or Water) until cloudy HeatToReflux->AddAntiSolvent Cooling Cool Slowly to RT AddAntiSolvent->Cooling ResultCheck Result? Cooling->ResultCheck Success Crystals Formed (Filter & Dry) ResultCheck->Success Solid OilingOut Oiling Out (Liquid Droplets) ResultCheck->OilingOut Liquid Rescue Rescue Protocol: 1. Reheat 2. Add more Good Solvent 3. Seed at High Temp OilingOut->Rescue Rescue->Cooling Retry Yes->AddAntiSolvent No->HeatToReflux

Caption: Logical workflow for solvent selection and troubleshooting oiling out phenomena in nitro-ester purification.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is often a sharper solvent for nitro compounds. However, if you are using water as an anti-solvent, Methanol/Water mixtures have a higher solubility power than Ethanol/Water, which might reduce your yield. Use Methanol if the Ethanol system yields impure crystals.

Q: My crystals are yellow/orange. Is this normal? A: Pure this compound should be off-white to pale yellow. A deep yellow or orange color indicates contamination with conjugated impurities (likely the starting cinnamate or a polymerization byproduct). Wash the crystals with cold Hexane to remove surface impurities.

Q: Why do I need to seed? I don't have crystals yet. A: This is the "Chicken and Egg" problem. If you have absolutely no seed crystals:

  • Take 1 mL of your hot solution into a test tube.

  • Cool it rapidly in dry ice/acetone and scratch vigorously.

  • This harsh treatment usually forces some solid to form (even if impure). Use this crude solid to seed your main batch.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieves technical definitions of liquid-liquid phase separation (LLPS) and strategies for mitigation.

  • Chemistry LibreTexts. Troubleshooting Recrystallization - Oiling Out. Explains the thermodynamic causes of oiling out and the impact of impurities on melting point depression.

  • University of York. Problems with Recrystallisations. Provides standard operating procedures for inducing nucleation via scratching and seeding.

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization? Community discussion on solvent modulation for difficult substrates.

Sources

Technical Guide: Resolving Emulsions in Nitrobutanoate Ester Workups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Problem: Researchers synthesizing nitrobutanoate esters (often via Michael addition of nitroalkanes to acrylates) frequently encounter stubborn emulsions during aqueous workup. These are not random events; they are chemically determined by the amphiphilic nature of the product and the reaction matrix.

The Chemistry of the Emulsion: Nitrobutanoate esters possess a "perfect storm" of surfactant-like properties:

  • Polar Head Group: The nitro group (

    
    ) has a high dipole moment (3.5–4.0 D) and is highly polar.[1]
    
  • Lipophilic Tail: The butanoate ester chain acts as a hydrophobic tail.

  • Nitronate Formation (The Primary Culprit): Most syntheses use basic catalysts (DBU, TMG, or alkoxides). In the presence of base, the

    
    -proton adjacent to the nitro group is removed, forming a nitronate anion . These salts are potent surfactants that stabilize oil-in-water emulsions by lowering interfacial tension.
    

Visualizing the Problem: The diagram below illustrates the mechanism of emulsion stabilization in this specific chemistry.

EmulsionMechanism cluster_0 Phase I: Reaction Mixture cluster_1 Phase II: Aqueous Workup cluster_2 Phase III: Resolution NitroEster Nitrobutanoate Ester (Neutral) Nitronate Nitronate Anion (Surfactant Species) NitroEster->Nitronate Deprotonation (pH > 8) Base Base Catalyst (DBU/Alkoxide) Base->Nitronate Micelle Stable Micelle Formation (Emulsion) Nitronate->Micelle Stabilizes Interface Water Aqueous Wash Water->Micelle Biphasic Clean Biphasic Separation Micelle->Biphasic Protonation of Nitronate (Destroys Surfactant) Acid Acid Wash (pH Adjustment) Acid->Biphasic

Figure 1: Mechanism of nitronate-mediated emulsion formation and acid-mediated resolution.

Immediate Troubleshooting (The "Fix It Now" Guide)

If you are currently staring at a separatory funnel with a milky, non-separating layer, follow this decision tree. Do not add more water randomly; this usually exacerbates the issue by decreasing the ionic strength.

Protocol A: The Salting & Filtration Method

Best for: Emulsions caused by suspended particulates or slight density matching.

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20% of your current aqueous volume. Shake gently.

    • Why: This increases the ionic strength of the aqueous layer (Salting Out), forcing organics out of the water phase and increasing the density difference.

  • Celite® Filtration (The "Nuclear" Option):

    • Prepare a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

    • Vacuum filter the entire emulsion (both phases) through the pad.

    • Rinse the pad with fresh extraction solvent (e.g., Ethyl Acetate).

    • Why: Many emulsions are stabilized by microscopic solid particulates (reaction byproducts). Celite physically traps these solids, instantly breaking the emulsion.

    • Reference: University of Rochester, "How to Manage an Emulsion" [1].

Protocol B: The pH Swing Method

Best for: Nitro compounds where the emulsion is yellow/orange (indicating nitronates).

  • Check Aqueous pH: Spot the emulsion on pH paper. If pH > 7, nitronates are present.

  • Acidify: Add 1M HCl or 10% Citric Acid dropwise with gentle swirling until the aqueous layer pH is ~4-5.

    • Observation: The yellow color should fade to pale yellow or colorless.

    • Why: Protonating the nitronate (

      
      ) converts it back to the neutral nitro compound (
      
      
      
      ), destroying its surfactant properties.

Optimized Experimental Workflow (Prevention)

To prevent emulsions in future experiments, adopt this self-validating workup protocol.

Standard Operating Procedure (SOP): Nitrobutanoate Workup
StepActionMechanistic RationaleValidation Check
1 Solvent Swap Evaporate reaction solvent (e.g., THF, DMF) before workup.[2] Redissolve residue in EtOAc or DCM.Prevents "miscibility bridging" where THF acts as a co-solvent between water and oil.
2 Pre-Acidification Add 0.5M HCl or 10% Citric Acid to the organic phase before adding water.Neutralizes residual base catalysts immediately, preventing nitronate surfactant formation.
3 The "Brine First" Wash Perform the first wash with 50% saturated brine instead of pure water.Maintains high osmotic pressure, preventing water from migrating into the organic phase.
4 Gentle Agitation Do not shake vigorously. Invert the funnel 5-10 times and vent.High-shear mixing creates micro-droplets that are energetically difficult to coalesce.
Workflow Logic Diagram

WorkupLogic Start Crude Reaction Mixture Evap Evaporate Polar Solvent (THF/DMF) Start->Evap Redissolve Redissolve in EtOAc Evap->Redissolve AcidWash Wash 1: 0.5M HCl (Target pH 4-5) Redissolve->AcidWash CheckColor Check Color: Is it Yellow? AcidWash->CheckColor CheckColor->AcidWash Yes (Nitronates present) Brine Wash 2: Sat. Brine CheckColor->Brine No (Pale/Clear) Dry Dry (Na2SO4) & Conc. Brine->Dry

Figure 2: Optimized workup flow to prevent surfactant formation.

Frequently Asked Questions (FAQs)

Q: Why is my aqueous layer turning bright yellow during the base wash? A: This is the tell-tale sign of nitronate formation . Nitro compounds are pseudo-acids.[3] In the presence of base (like bicarbonate or NaOH), they deprotonate to form a resonance-stabilized anion, which is often yellow.

  • Action: Do not discard this layer if your product is the nitro compound! You may be washing your product away.[2][4][5] Acidify the aqueous layer to extract the product back into the organic phase.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, but be cautious. DCM is denser than water (bottom layer), while Ethyl Acetate is lighter (top layer). Emulsions in DCM can be harder to see because the "rag layer" (the emulsified interface) sits at the bottom of the funnel if the aqueous layer is small, or in the middle.

  • Tip: If using DCM, filtering through a hydrophobic filter paper (silicone treated) can help separate water droplets.

Q: I’m worried about the Nef Reaction. Will acid washing destroy my nitro group? A: Unlikely with mild acids. The Nef Reaction (conversion of nitro to ketone) typically requires strong acid (e.g., concentrated


) and water. Washing with dilute HCl (0.5M) or Citric Acid at room temperature is generally safe for nitrobutanoate esters and is necessary to remove amine bases like DBU [2].

Q: Nothing worked. The emulsion is stable after 2 hours. What now? A: Use the Centrifugation Method . Transfer the emulsion to centrifuge tubes and spin at 3000 rpm for 5 minutes. The G-force will force the phases to separate based on density, overcoming the interfacial tension stabilized by the surfactant.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Not Voodoo. Retrieved October 26, 2023, from [Link]

  • Bordwell, F. G. (n.d.). pKa Table (Nitro Compounds). Evans Group, Harvard University. Retrieved October 26, 2023, from [Link]

Sources

Stability of Methyl 3-(3-bromophenyl)-4-nitrobutanoate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Introduction: Understanding the Stability of Your Intermediate

Welcome to the technical support guide for this compound (CAS 372944-86-0). This molecule is a valuable intermediate in multi-step syntheses, featuring three key functional regions: a methyl ester, a secondary nitroalkane, and a bromophenyl ring.[1] The successful use of this compound hinges on understanding its reactivity and potential degradation pathways, particularly under the acidic and basic conditions frequently employed in synthetic chemistry. This guide provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when exposing this compound to acidic conditions?

Under typical acidic conditions (e.g., dilute HCl or H₂SO₄ in an aqueous or alcoholic solvent), the primary reaction is the hydrolysis of the methyl ester functional group.[2][3] This is an acid-catalyzed, reversible reaction that yields the corresponding carboxylic acid and methanol.[4][5]

  • Mechanism: The reaction generally proceeds via the AAC2 mechanism, which involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol.[4][5][6]

  • Key Consideration: Because the reaction is reversible, it exists in an equilibrium.[3][6] To drive the reaction toward the carboxylic acid product, a large excess of water is required.[2][3] Incomplete conversion is common if reaction conditions are not optimized. The nitro group and the bromophenyl ring are generally stable under these conditions.

Q2: The molecule seems highly unstable in the presence of a base. What are the competing degradation pathways?

The molecule is particularly sensitive to basic conditions, where at least two major competing reactions can occur. This makes base-mediated transformations challenging.

  • Ester Hydrolysis (Saponification): This is the base-promoted, irreversible hydrolysis of the methyl ester.[3][7] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[7][8] This reaction is typically fast and goes to completion.[3]

  • Elimination via Nitronate Formation: This is often the more problematic pathway. The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) is significantly acidic due to the powerful electron-withdrawing effect of the NO₂ group.[9] A base can readily deprotonate this position to form a resonance-stabilized nitronate anion.[9] This intermediate can then undergo an E1cB-type elimination reaction to form the more thermodynamically stable α,β-unsaturated butenoate product. Such eliminations are a known reaction pathway for β-nitro esters.[10][11]

Given these competing pathways, exposure to bases like NaOH, KOH, or even milder organic bases can lead to a mixture of the desired saponified product and the undesired elimination byproduct, significantly complicating purification and reducing yield.

Q3: I ran a reaction with LiOH to hydrolyze the ester, but my yield was poor and the NMR showed multiple new olefinic protons. What likely happened?

This outcome is a classic example of the competing elimination pathway dominating or significantly interfering with saponification. The formation of olefinic protons strongly suggests that the α,β-unsaturated butenoate was formed via elimination of the nitro group.

The base (LiOH) deprotonated the acidic proton at C4 (alpha to the nitro group), creating the nitronate intermediate. This intermediate then eliminated the nitro group, forming a new carbon-carbon double bond. This elimination is often rapid and can become the major pathway, especially if the reaction is heated or if the base is strong. You likely have a mixture of the desired carboxylate salt and the elimination product.

Q4: How does the 3-bromophenyl group influence the molecule's stability?

The bromophenyl group is generally the most stable portion of the molecule under typical acidic or basic hydrolytic conditions. The carbon-bromine bond on an aromatic ring is strong and not susceptible to nucleophilic substitution or elimination under these conditions.[12][13] Its primary influence is electronic; as an electron-withdrawing group, it can subtly affect the reactivity of the rest of the molecule, but the dominant reactivity patterns are dictated by the ester and nitro functionalities. The C-Br bond is primarily relevant for reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), which are performed under specific catalytic conditions.[12][14]

Troubleshooting Guide: Common Experimental Scenarios

Scenario Observation Probable Cause & Explanation Recommended Action
1. Basic Workup Issues After quenching a reaction with aqueous sodium bicarbonate, TLC analysis shows significant loss of the starting material and the appearance of a new, less polar spot.Base-Mediated Elimination. Even a mild base like bicarbonate can be sufficient to catalyze the elimination of the nitro group, especially over time. The resulting α,β-unsaturated ester is less polar than the starting nitroalkane.Minimize contact time with basic aqueous solutions. Perform extractions quickly and at low temperatures. If possible, use a neutral or slightly acidic workup (e.g., washing with brine or dilute ammonium chloride).
2. Incomplete Ester Cleavage An attempt to hydrolyze the ester using dilute HCl resulted in only a ~50% conversion to the carboxylic acid, even after prolonged heating.Equilibrium. Acid-catalyzed hydrolysis is a reversible process.[3][6] Without a large excess of water, the reaction will reach an equilibrium state containing both starting material and products.Increase the amount of water in the reaction mixture. Use a co-solvent system if necessary for solubility (e.g., THF/H₂O or Dioxane/H₂O) but ensure water is the dominant reagent by volume.
3. Unexpected Color Change Upon addition of a strong base (e.g., NaOH, NaOMe), the reaction mixture immediately turns yellow or orange.Nitronate Anion Formation. The formation of the resonance-stabilized nitronate anion often results in a colored solution. This is a clear visual indicator that deprotonation at the carbon alpha to the nitro group has occurred, preceding the elimination side reaction.If ester hydrolysis is the goal, this color change is a warning sign that the competing elimination pathway is active. Consider alternative, non-basic hydrolysis methods (e.g., enzymatic hydrolysis or specific acidic conditions).

Summary of Stability and Degradation Pathways

ConditionPrimary Reaction(s)Relative RateKey ProductsExperimental Considerations
Strongly Acidic (e.g., 3M HCl, heat) Ester HydrolysisModerate3-(3-bromophenyl)-4-nitrobutanoic acid, MethanolReversible reaction; requires excess water to go to completion.[3] Generally clean.
Neutral (pH ~7) StableVery SlowNo significant reactionSuitable for storage and chromatography.
Mildly Basic (e.g., NaHCO₃, K₂CO₃) Elimination of Nitro Group, Ester HydrolysisSlow to ModerateMethyl 3-(3-bromophenyl)but-2-enoate, Carboxylate SaltHigh risk of elimination, especially with prolonged exposure or heat. Avoid for workups if possible.
Strongly Basic (e.g., NaOH, KOH, LiOH) Ester Hydrolysis (Saponification), Elimination of Nitro GroupFast to Very FastCarboxylate Salt, Methyl 3-(3-bromophenyl)but-2-enoateBoth reactions are fast and compete. Elimination is often a major, problematic side reaction.[10][11]

Visualizing the Degradation Mechanisms

The following diagrams illustrate the key mechanistic pathways under acidic and basic conditions.

acid_hydrolysis start Methyl 3-(3-bromophenyl)- 4-nitrobutanoate protonated Protonated Ester (Activated Carbonyl) start->protonated + H+ tetrahedral Tetrahedral Intermediate (Water Adduct) protonated->tetrahedral + H2O proton_transfer Proton Transfer to -OCH3 Group tetrahedral->proton_transfer Rearrangement elimination Elimination of Methanol proton_transfer->elimination - CH3OH product 3-(3-bromophenyl)- 4-nitrobutanoic Acid elimination->product - H+

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

base_degradation start Methyl 3-(3-bromophenyl)- 4-nitrobutanoate saponification_intermediate Tetrahedral Intermediate start->saponification_intermediate + OH- (attack at C=O) nitronate Nitronate Anion (Deprotonation at C4) start->nitronate + OH- (attack at C4-H) saponification_product Carboxylate Salt (Saponification Product) saponification_intermediate->saponification_product - CH3OH elimination_product α,β-Unsaturated Ester (Elimination Product) nitronate->elimination_product Elimination of NO2-

Caption: Competing Base-Mediated Degradation Pathways.

Experimental Protocols

Protocol 1: Monitoring Stability Under Acidic Conditions

This protocol is designed to assess the rate and outcome of ester hydrolysis.

  • Preparation: Dissolve 30.2 mg (0.1 mmol) of this compound in 2 mL of a 1:1 mixture of methanol and water in a 5 mL vial. Add a small magnetic stir bar.

  • Initiation: Add 0.2 mL of 6 M HCl to the solution. Start a timer and begin stirring at room temperature.

  • Monitoring: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (~10 µL), quench it in 0.5 mL of saturated sodium bicarbonate solution, and extract with 0.5 mL of ethyl acetate.

  • Analysis: Analyze the ethyl acetate layer by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to monitor the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

  • Validation: The self-validating nature of this protocol lies in the time-course analysis. A clean conversion to a single, more polar product confirms the hydrolysis pathway. The presence of other spots would indicate unexpected side reactions.

Protocol 2: Assessing Degradation Pathways Under Basic Conditions

This protocol is designed to observe the competition between saponification and elimination.

  • Preparation: Prepare two identical vials, each containing 30.2 mg (0.1 mmol) of the starting material dissolved in 2 mL of methanol. Cool the vials to 0 °C in an ice bath.

  • Initiation:

    • Vial A: Add 0.25 mL of 1 M NaOH (aq) (2.5 equivalents).

    • Vial B (Control): Add 0.25 mL of water.

  • Reaction & Quenching: Stir both vials at 0 °C for 30 minutes. After 30 minutes, carefully neutralize the reaction in Vial A by adding 0.25 mL of 1 M HCl.

  • Workup: Extract both solutions with 2 mL of ethyl acetate. The aqueous layer will contain any carboxylate salt formed. The organic layer will contain unreacted starting material and any non-polar byproducts (like the elimination product). To analyze the saponification product, acidify the aqueous layer from Vial A to pH ~2 with 1M HCl and extract again with ethyl acetate.

  • Analysis: Analyze all organic extracts by TLC and/or LC-MS.

  • Validation: Comparison of Vial A to the control (Vial B) will clearly show the changes induced by the base. The appearance of a non-polar spot in the initial organic extract from Vial A confirms the elimination pathway, while the presence of the carboxylic acid after acidification of the aqueous layer confirms the saponification pathway. The ratio of these products provides a direct measure of the competing pathways.

References

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Understanding the Role of Brominated Compounds in Synthesis. (n.d.). Retrieved from [Link]

  • AK LECTURES. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • Ono, N., et al. (1981). A new olefin synthesis. Synchronous elimination of nitro and ester groups or nitro and keto groups from .beta.-nitro esters or .beta.-nitro ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (n.d.). Reactivity of 2-(1-(4-bromophenyl)-2-thiocyanatoethylidene)malononitrile (3). ResearchGate. Retrieved from [Link]

  • Reactivity of Phenols. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Nitroalkane and Nitrobenzene. (2021). NEB Grade 12 Notes. Retrieved from [Link]

  • Bordwell, F. G., & Boyle, W. J. (1971). Kinetic and Equilibrium Acidities for Nitroalkanes. Journal of the American Chemical Society. Retrieved from [Link]

  • Resta, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]

  • The Role of (4-Bromophenyl)oxoacetaldehyde in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • β-Elimination Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

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Validation & Comparative

Navigating the Labyrinth of Small Molecule Analysis: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(3-bromophenyl)-4-nitrobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 3-(3-bromophenyl)-4-nitrobutanoate, a compound of interest in pharmaceutical research, presents a unique analytical challenge due to its combination of a brominated aromatic ring, a nitroalkane moiety, and an ester functional group. This guide provides an in-depth analysis of its expected fragmentation patterns in mass spectrometry, a cornerstone technique for molecular characterization. We will explore the causal logic behind its fragmentation pathways under electrospray ionization (ESI), compare this powerful technique with alternative analytical methodologies, and provide detailed experimental protocols for reproducible analysis.

The Power of Prediction: Deconstructing this compound's Fragmentation

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode.[1] This pseudomolecular ion then undergoes collision-induced dissociation (CID) in the mass spectrometer to produce a cascade of fragment ions, revealing the molecule's structural blueprint.[2][3] The fragmentation of this compound is dictated by the relative lability of its chemical bonds and the stability of the resulting fragments.

The presence of the bromine atom is a key diagnostic feature, as its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 isotope patterns for all bromine-containing fragments.[4][5]

Several key fragmentation pathways are anticipated:

  • Loss of the Nitro Group: The C-N bond of the nitro group is relatively weak and prone to cleavage. A neutral loss of NO₂ (46 Da) or HNO₂ (47 Da) from the protonated molecule is a highly probable initial fragmentation step. The loss of HNO₂ is often observed in the fragmentation of nitroalkanes in the negative ion mode, but neutral losses in positive mode are also common.[6]

  • Ester-related Fragmentations: Esters are known to undergo characteristic fragmentations.[7][8] We can expect to see cleavage of the C-O bond, leading to the loss of methanol (CH₃OH, 32 Da) or the methoxy radical (•OCH₃, 31 Da). Additionally, a McLafferty-type rearrangement could occur, although it is less common in ESI than in electron ionization (EI).[9]

  • Cleavage of the Butanoate Chain: The aliphatic chain can undergo fragmentation at various points, leading to a series of alkyl fragment ions.

  • Bromophenyl Moiety: The bromophenyl group itself is relatively stable, but cleavage of the bond connecting it to the butanoate chain can occur, leading to a characteristic bromobenzyl-type cation.

The interplay of these pathways will generate a unique mass spectrum, a veritable fingerprint of the molecule.

Visualizing the Fragmentation Cascade

To better understand the expected fragmentation, a logical pathway can be visualized.

fragmentation_pathway M_H [M+H]⁺ This compound frag1 Loss of HNO₂ (-47 Da) M_H->frag1 frag2 Loss of CH₃OH (-32 Da) M_H->frag2 frag3 Loss of •NO₂ (-46 Da) M_H->frag3 frag4 Bromophenyl cation frag1->frag4 frag2->frag4

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

A Comparative Look: Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization. Here, we compare LC-MS with other relevant techniques.

TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography followed by mass analysis.[10]High sensitivity and selectivity, provides molecular weight and structural information.[11][12]Matrix effects can suppress ionization, requires expertise for data interpretation.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds by chromatography followed by mass analysis.[14]Excellent for volatile and thermally stable compounds, extensive spectral libraries available.[15][16]Requires derivatization for non-volatile compounds, thermal degradation can occur.[14][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule (e.g., C=O, N-O).[18]Does not provide information on molecular weight or the overall molecular structure.

For this compound, LC-MS is arguably the most suitable technique due to the compound's polarity and thermal lability. GC-MS would likely require derivatization to improve volatility and prevent degradation in the injector port.[17] NMR would be invaluable for confirming the overall structure and stereochemistry, while IR spectroscopy would confirm the presence of the key functional groups.

From Benchtop to Data: Experimental Protocols

Reproducible and reliable data is the bedrock of scientific integrity. The following are detailed protocols for the analysis of this compound.

Sample Preparation Protocol

Effective sample preparation is crucial for high-quality LC-MS data, as it minimizes matrix effects and prevents contamination of the instrument.[19][20]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[21]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[21] The addition of a small amount of acid, like formic acid, aids in the protonation of the analyte in positive ion mode ESI.[22]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

LC-MS/MS Analysis Protocol

This protocol outlines the conditions for analyzing the prepared sample using a liquid chromatography system coupled to a tandem mass spectrometer.[11][23]

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point for separating small molecules.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MS Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, the protonated molecule ([M+H]⁺) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized to generate a rich fragmentation spectrum.

Visualizing the Analytical Workflow

A clear workflow ensures a systematic and logical approach to the analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (1-10 µg/mL) stock->working filter 3. Filter Sample (0.22 µm) working->filter lc 4. Liquid Chromatography (C18 column) filter->lc ms 5. Mass Spectrometry (ESI+, MS1 Scan) lc->ms msms 6. Tandem MS (CID of [M+H]⁺) ms->msms interpretation 7. Interpret Fragmentation Pattern msms->interpretation comparison 8. Compare with Alternatives interpretation->comparison

Caption: A streamlined workflow for the analysis of this compound.

Conclusion

The structural characterization of this compound is a multi-faceted challenge that can be effectively addressed through a systematic analytical approach centered on mass spectrometry. By understanding the fundamental principles of fragmentation and leveraging the power of techniques like ESI-MS/MS, researchers can confidently elucidate the structure of this and other novel pharmaceutical compounds. This guide provides a robust framework for such an analysis, from theoretical prediction to practical execution, empowering scientists in their quest for new medicines.

References

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  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Dinitrocresols. Available from: [Link]

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  • Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. Available from: [Link]

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A Comparative Guide to the Catalytic Reduction of Aryl-Nitro Esters for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

The selective reduction of a nitro group on an aromatic ring bearing an ester functionality is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The resulting aminoaryl esters are versatile intermediates, serving as building blocks for a diverse array of complex molecules. The primary challenge in this conversion lies in achieving high chemoselectivity, preserving the often-sensitive ester group from reduction. This guide provides an in-depth comparison of common catalytic methods for the reduction of aryl-nitro esters, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their synthetic needs.

Introduction: The Synthetic Challenge

The reduction of an aryl nitro group to an amine is a fundamental reaction in organic synthesis. However, when an ester group is also present on the aromatic ring, the choice of reducing agent and conditions becomes paramount. Many reducing systems capable of converting a nitro group can also readily reduce an ester to an alcohol, leading to undesired side products and diminished yields. Therefore, a successful methodology must exhibit a high degree of chemoselectivity. This guide will explore three major classes of catalytic reduction: Catalytic Hydrogenation, Transfer Hydrogenation, and a modern Metal-Assisted Borohydride Reduction.

Catalytic Hydrogenation: The Workhorse with Caveats

Catalytic hydrogenation, employing molecular hydrogen (H₂) in the presence of a metal catalyst, is a powerful and widely used reduction method.[1][2][3] The efficiency and scalability of this technique make it attractive for industrial applications. However, its chemoselectivity can be a significant concern.

Mechanism and Rationale

The mechanism of catalytic hydrogenation of a nitro group on a heterogeneous catalyst surface, such as palladium on carbon (Pd/C) or Raney Nickel, is a complex multi-step process.[4] It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The ester group, being less electrophilic than the nitro group and its intermediates, is typically less reactive towards hydrogenation. However, under forcing conditions of high pressure and temperature, or with highly active catalysts, the ester can also be reduced.

The choice of catalyst and support can significantly influence the selectivity. Palladium on carbon (Pd/C) is a common choice, often providing good selectivity under mild conditions.[3] Raney Nickel, a fine-grained nickel-aluminum alloy, is a more economical but often more aggressive catalyst.[5][6] Its pyrophoric nature when dry also necessitates careful handling.[5]

dot

Catalytic_Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) cluster_reduction Reduction Pathway H2 H₂ H_ads 2H• (adsorbed) H2->H_ads Dissociative adsorption Ar-NO2 Ar-NO₂ (Aryl-nitro ester) Ar-NO Ar-NO (Nitroso intermediate) Ar-NO2->Ar-NO + 2H• Ar-NHOH Ar-NHOH (Hydroxylamine intermediate) Ar-NO->Ar-NHOH + 2H• Ar-NH2 Ar-NH₂ (Aryl-amino ester) Ar-NHOH->Ar-NH2 + 2H•

Caption: Generalized mechanism of catalytic hydrogenation of a nitroarene.

Performance Comparison
CatalystHydrogen SourcePressure (atm)Temperature (°C)Time (h)Yield of Methyl 4-aminobenzoate (%)SelectivityReference
10% Pd/CH₂1-4Room Temp.2-12>95High, ester preserved[1]
Raney NiH₂3-101304-6High (substrate dependent)Moderate to High[7]

Note: Yields and reaction times are highly substrate-dependent and the above data for methyl 4-aminobenzoate is representative.

Experimental Protocol: Catalytic Hydrogenation of Methyl 4-nitrobenzoate with Pd/C

This protocol is a representative procedure for the catalytic hydrogenation of an aryl-nitro ester.

Materials:

  • Methyl 4-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve Methyl 4-nitrobenzoate (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, indicated by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-aminobenzoate. The product can be purified further by recrystallization or column chromatography if necessary.

Transfer Hydrogenation: A Milder and Safer Alternative

Transfer hydrogenation offers a convenient alternative to the use of high-pressure gaseous hydrogen.[8][9][10] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, and isopropanol.

Mechanism and Rationale

The mechanism of transfer hydrogenation with a donor like ammonium formate and a Pd/C catalyst involves the in-situ generation of hydrogen on the catalyst surface.[8] The ammonium formate decomposes on the palladium surface to produce hydrogen, which is then transferred to the nitro group in a similar fashion to direct hydrogenation. This method often provides excellent chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities, including esters, due to the milder reaction conditions.[10][11]

dot

Transfer_Hydrogenation_Workflow cluster_reactants Reactants cluster_process In-situ Hydrogen Generation & Transfer Ar-NO2 Aryl-Nitro Ester Reaction_Vessel Reaction Vessel (Methanol, Reflux) Ar-NO2->Reaction_Vessel H-Donor Hydrogen Donor (e.g., HCOONH₄) H-Donor->Reaction_Vessel Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_Vessel H_Generation H-Donor Decomposition on Catalyst Surface Reaction_Vessel->H_Generation H_Transfer Hydrogen Transfer to Ar-NO₂ H_Generation->H_Transfer Product Aryl-Amino Ester H_Transfer->Product Workup Filtration & Solvent Removal Product->Workup

Caption: Workflow for transfer hydrogenation of an aryl-nitro ester.

Performance Comparison
CatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield of Aryl Amine (%)SelectivityReference
10% Pd/CAmmonium FormateMethanolReflux0.5-290-98Excellent[11]
5% Pt/CAmmonium FormateMethanolRoom Temp.0.2-1HighExcellent[12]
Experimental Protocol: Transfer Hydrogenation of Methyl 4-nitrobenzoate with Pd/C and Ammonium Formate

This protocol is a general procedure for the transfer hydrogenation of an aryl-nitro ester.

Materials:

  • Methyl 4-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

Procedure:

  • To a solution of Methyl 4-nitrobenzoate (1.0 eq) in methanol, add 10% Pd/C (10% by weight of the substrate).

  • Add ammonium formate (3-5 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude Methyl 4-aminobenzoate.

Metal-Assisted Borohydride Reduction: A Highly Chemoselective Modern Approach

A more recent development in the selective reduction of aryl nitro groups is the use of sodium borohydride (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). This system has demonstrated remarkable chemoselectivity for the reduction of nitro groups in the presence of esters.

Mechanism and Rationale

Sodium borohydride alone is generally not a potent enough reducing agent to reduce an aryl nitro group under mild conditions. However, in the presence of FeCl₂, it is believed that a highly active reducing species, possibly a finely divided iron boride or zerovalent iron, is generated in situ. This species is highly effective at reducing the nitro group while leaving the less reactive ester functionality untouched. The reaction proceeds readily at room temperature, offering a significant advantage in terms of operational simplicity and energy efficiency.

Performance Data

A study on the reduction of various ester-substituted nitroarenes using the NaBH₄-FeCl₂ system reported excellent yields, often exceeding 90%, with complete preservation of the ester group. For instance, the reduction of a benzofuran-based nitro ester proceeded in 96% yield.

Experimental Protocol: NaBH₄-FeCl₂ Mediated Reduction of an Aryl-Nitro Ester

Materials:

  • Aryl-nitro ester

  • Iron(II) chloride (FeCl₂)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the aryl-nitro ester (1.0 eq) in THF, add FeCl₂ (1.0 eq) at room temperature.

  • Under a nitrogen atmosphere, add NaBH₄ (2.5 eq) portion-wise to the mixture.

  • Stir the resulting solution at 25-28°C for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of water.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice of the optimal catalytic reduction method for an aryl-nitro ester depends on several factors, including the specific substrate, available equipment, and desired scale of the reaction.

  • Catalytic Hydrogenation with Pd/C is a robust and scalable method that often provides high yields and selectivity under mild conditions. It is a good first choice for many applications, provided that high-pressure hydrogenation equipment is available.

  • Transfer Hydrogenation is an excellent alternative that avoids the need for specialized high-pressure reactors. Its mild conditions and high chemoselectivity make it particularly suitable for laboratory-scale synthesis and for substrates with sensitive functional groups.

  • The NaBH₄-FeCl₂ system represents a modern, highly chemoselective, and operationally simple method that proceeds at room temperature. It is an ideal choice for complex molecules where the preservation of the ester group is critical and harsh conditions must be avoided.

Researchers and drug development professionals are encouraged to consider these factors and the detailed protocols provided in this guide to select the most appropriate method for their specific synthetic challenges.

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